molecular formula C20H21N3O4S B2390059 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide CAS No. 1797159-45-5

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2390059
CAS RN: 1797159-45-5
M. Wt: 399.47
InChI Key: UPYQYEJPQBLDKG-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. The presence of the 2,3-dihydrobenzo[b][1,4]dioxin moiety suggests that it might have interesting biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the sulfonamide group might confer water solubility, while the 2,3-dihydrobenzo[b][1,4]dioxin moiety might increase lipophilicity .

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures . The research focused on the crystal structure of a similar compound, providing valuable insights into the structural properties of these types of compounds .

Enzymatic Synthesis

The compound is used in the enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs . These motifs are extensively utilized in diverse medicinal substances and bioactive natural compounds, exhibiting significant biological activities .

Therapeutic Potential

The compound has therapeutic potential due to its imidazole content . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Inhibition of Cholinestrases and Lipoxygenase Enzymes

The compound has been studied for its ability to inhibit cholinestrases and lipoxygenase enzymes . This could have potential applications in the treatment of diseases related to these enzymes.

Synthesis of Bioactive Molecules

The compound is used in the synthesis of bioactive molecules containing chiral 2,3-dihydro-1,4-benzodioxane ring motifs . These molecules have shown intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .

Anti-Tubercular Potential

The compound has been synthesized and evaluated for its anti-tubercular potential against Mycobacterium tuberculosis strain . Some derivatives of the compound showed potent anti-tubercular activity .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, many sulfonamide drugs act as inhibitors of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Safety and Hazards

Sulfonamides are generally considered safe for use in humans, but they can cause allergic reactions in some individuals . Without specific toxicity data for this compound, it’s hard to provide a detailed safety profile.

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-14-7-8-15(2)20(9-14)28(24,25)22-16-10-21-23(11-16)12-17-13-26-18-5-3-4-6-19(18)27-17/h3-11,17,22H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYQYEJPQBLDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide

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